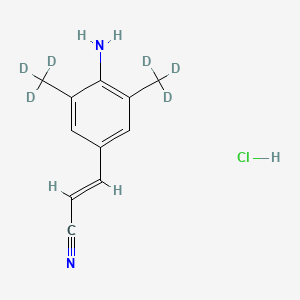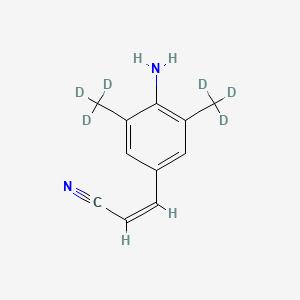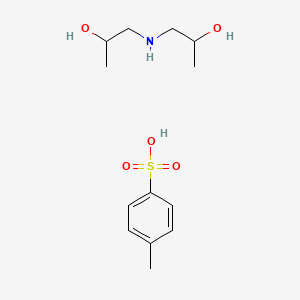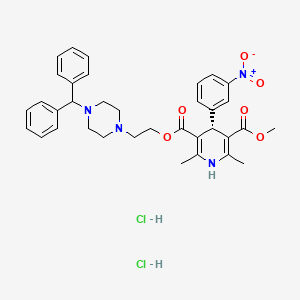
Orphenadrine-d3 N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Orphenadrine-d3 N-Oxide is a deuterium-labeled analog of Orphenadrine N-Oxide, which is a metabolite of Orphenadrine. Orphenadrine is an anticholinergic drug belonging to the ethanolamine antihistamine class. The compound is primarily used in scientific research for its stable isotope labeling, which aids in the study of metabolic pathways and reaction mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Orphenadrine-d3 N-Oxide typically involves the introduction of deuterium atoms into the Orphenadrine N-Oxide molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon and are carried out under controlled temperature and pressure to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry is crucial in verifying the incorporation of deuterium atoms and the overall quality of the compound .
化学反応の分析
Types of Reactions
Orphenadrine-d3 N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to its parent compound, Orphenadrine.
Substitution: The deuterium atoms can be replaced with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including halogens and organometallic compounds, can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction will regenerate Orphenadrine.
科学的研究の応用
Orphenadrine-d3 N-Oxide has several applications in scientific research:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Helps in studying metabolic pathways and enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new drugs and therapeutic agents
作用機序
Orphenadrine-d3 N-Oxide exerts its effects by binding to and inhibiting histamine H1 receptors and NMDA receptors. This action helps in restoring motor disturbances induced by neuroleptics, particularly hyperkinesia. The compound’s mechanism of action involves blocking the central nervous system pathways that mediate muscle spasms and pain .
類似化合物との比較
Similar Compounds
Orphenadrine N-Oxide: The non-deuterated analog of Orphenadrine-d3 N-Oxide.
Orphenadrine: The parent compound, an anticholinergic drug.
Orphenadrine Citrate: A citrate salt form of Orphenadrine used in various pharmaceutical formulations
Uniqueness
This compound is unique due to its stable isotope labeling, which provides enhanced accuracy in analytical and pharmacokinetic studies. The incorporation of deuterium atoms allows for precise quantification and tracking of the compound in biological systems, making it a valuable tool in scientific research .
特性
CAS番号 |
1329647-21-3 |
|---|---|
分子式 |
C18H23NO2 |
分子量 |
288.4 g/mol |
IUPAC名 |
N-methyl-2-[(2-methylphenyl)-phenylmethoxy]-N-(trideuteriomethyl)ethanamine oxide |
InChI |
InChI=1S/C18H23NO2/c1-15-9-7-8-12-17(15)18(16-10-5-4-6-11-16)21-14-13-19(2,3)20/h4-12,18H,13-14H2,1-3H3/i2D3 |
InChIキー |
XMSSICJSZNPVFX-BMSJAHLVSA-N |
SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCC[N+](C)(C)[O-] |
異性体SMILES |
[2H]C([2H])([2H])[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2C)[O-] |
正規SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCC[N+](C)(C)[O-] |
同義語 |
N,N-(Dimethyl-d3)-2-[(2-methylphenyl)phenylmethoxy]ethanamine N-Oxide; N,N-(Dimethyl-d3)-2-[(o-methyl-α-phenylbenzyl)oxy]ethylamine N-Oxide; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester](/img/structure/B589308.png)



![[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol](/img/structure/B589326.png)
